6,7-dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
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Overview
Description
6,7-dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-c][1,3]thiazole derivatives This compound is characterized by its unique structure, which includes a pyrrolo-thiazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials, such as 4-methoxybenzaldehyde, with thiazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6,7-dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,7-dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share structural similarities with 6,7-dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate.
Pyrrole Derivatives: Compounds such as pyrrole, indole, and carbazole also exhibit structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
dimethyl 5-(4-methoxyphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-22-11-6-4-10(5-7-11)15-14(17(20)24-3)13(16(19)23-2)12-8-25(21)9-18(12)15/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGJUOBTZNKNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C3N2CS(=O)C3)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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